molecular formula C7H8O3 B126451 Ethylmethylmaleic anhydride CAS No. 3552-33-8

Ethylmethylmaleic anhydride

Cat. No.: B126451
CAS No.: 3552-33-8
M. Wt: 140.14 g/mol
InChI Key: ZVUUAOZFEUKPLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethylmethylmaleic anhydride is a versatile chemical compound utilized in various scientific research fields. It is known for its unique properties, making it an essential tool in drug synthesis, polymer modification, and surface coatings. This compound is a cyclic anhydride, which means it contains a ring structure with an anhydride functional group.

Scientific Research Applications

Ethylmethylmaleic anhydride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and polymers.

    Biology: Employed in the modification of biomolecules and as a reagent in biochemical assays.

    Medicine: Utilized in drug synthesis and development, particularly in the creation of novel therapeutic agents.

    Industry: Applied in the production of surface coatings, adhesives, and polymer modifications

Mechanism of Action

The general mechanism of anhydride reactions involves a nucleophilic attack on the carbonyl followed by the removal of the leaving group .

Safety and Hazards

Ethylmethylmaleic anhydride is harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and causes damage to organs (Respiratory system) through prolonged or repeated exposure if inhaled .

Future Directions

The global Maleic Anhydride market has grown remarkably to reach approximately 2300 thousand tonnes in 2022 and is anticipated to grow at a CAGR of 4.76% during the forecast period until 2032 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylmethylmaleic anhydride can be synthesized through several methods. One common approach involves the reaction of maleic anhydride with ethyl and methyl substituents under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound often involves the vapor-phase oxidation of n-butane, similar to the production of maleic anhydride . This process converts the methyl groups to carboxylate and dehydrogenates the backbone, resulting in the formation of the anhydride. The reaction is carried out in the presence of a catalyst, such as vanadium phosphate, at high temperatures to achieve high selectivity and yield .

Chemical Reactions Analysis

Types of Reactions

Ethylmethylmaleic anhydride undergoes a variety of chemical reactions due to its electron-deficient conjugated double bond and cyclic anhydride functionality. Some of the common reactions include:

    Michael reactions: Involves the addition of nucleophiles to the conjugated double bond.

    Electrophilic addition: Addition of electrophiles to the double bond.

    Diels-Alder reactions: Formation of cyclohexene derivatives through [4+2] cycloaddition.

    Alkylation and acylation: Introduction of alkyl or acyl groups.

    Reduction: Conversion of the anhydride to the corresponding diol.

    Hydrolysis: Formation of maleic acid from the anhydride.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions:

    Michael reactions: Nucleophiles such as amines or thiols under basic conditions.

    Electrophilic addition: Electrophiles like halogens or acids.

    Diels-Alder reactions: Dienes under thermal or catalytic conditions.

    Reduction: Reducing agents like lithium aluminum hydride.

    Hydrolysis: Water or aqueous acids.

Major Products Formed

The major products formed from these reactions include:

    Michael adducts: Compounds with added nucleophiles.

    Diels-Alder adducts: Cyclohexene derivatives.

    Reduced products: Diols or alcohols.

    Hydrolyzed products: Maleic acid.

Comparison with Similar Compounds

Ethylmethylmaleic anhydride can be compared with other similar compounds, such as maleic anhydride, succinic anhydride, and phthalic anhydride. While all these compounds contain an anhydride functional group, this compound is unique due to its ethyl and methyl substituents, which impart distinct chemical and physical properties .

List of Similar Compounds

    Maleic anhydride: A simple anhydride with a conjugated double bond.

    Succinic anhydride: A saturated anhydride without conjugation.

    Phthalic anhydride: An aromatic anhydride with a benzene ring

This compound’s unique structure and reactivity make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

3-ethyl-4-methylfuran-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-3-5-4(2)6(8)10-7(5)9/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUUAOZFEUKPLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00189026
Record name 2,5-Furandione, 3-ethyl-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00189026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3552-33-8
Record name 2,5-Furandione, 3-ethyl-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003552338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Furandione, 3-ethyl-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00189026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethylmethylmaleic anhydride
Reactant of Route 2
Ethylmethylmaleic anhydride
Reactant of Route 3
Ethylmethylmaleic anhydride
Reactant of Route 4
Ethylmethylmaleic anhydride
Reactant of Route 5
Ethylmethylmaleic anhydride
Reactant of Route 6
Ethylmethylmaleic anhydride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.